![molecular formula C25H22ClN3O5S B11279658 Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate](/img/structure/B11279658.png)

Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

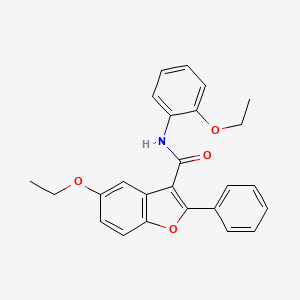

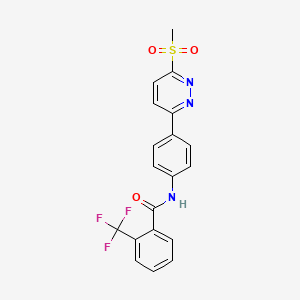

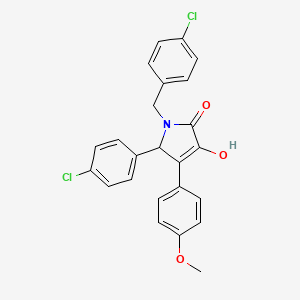

Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen vereint, darunter ein Ethylester, eine Chlorphenylgruppe, ein Thiophenring und ein Imidazolidinon-Kern.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat umfasst in der Regel mehrere Schritte:

Bildung des Imidazolidinon-Kerns: Der Imidazolidinon-Kern kann durch Reaktion von 4-Chlorphenylisocyanat mit Thiophen-2-carbaldehyd in Gegenwart einer Base wie Triethylamin synthetisiert werden. Diese Reaktion bildet ein Zwischenprodukt, das anschließend zu dem Imidazolidinonring cyclisiert wird.

Acylierungsreaktion: Das Imidazolidinon-Zwischenprodukt wird dann mit Ethyl-3-aminobenzoat unter Verwendung eines Kupplungsreagens wie N,N'-Dicyclohexylcarbodiimid (DCC) in Gegenwart eines Katalysators wie 4-Dimethylaminopyridin (DMAP) acyliert.

Reinigung: Das Endprodukt wird mithilfe von Techniken wie Umkristallisation oder Säulenchromatographie gereinigt, um Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat in hoher Reinheit zu erhalten.

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung der oben genannten Synthesewege beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von kontinuierlichen Fließreaktoren zur besseren Kontrolle der Reaktionsbedingungen und die Skalierung der Reinigungsprozesse für die Verarbeitung größerer Mengen umfassen.

Chemische Reaktionsanalyse

Reaktionstypen

Oxidation: Der Thiophenring in der Verbindung kann Oxidationsreaktionen unterliegen, typischerweise unter Verwendung von Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA), was zur Bildung von Sulfoxiden oder Sulfonen führt.

Reduktion: Die Carbonylgruppen im Imidazolidinon-Kern können mithilfe von Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) zu Alkoholen reduziert werden.

Substitution: Die Chlorphenylgruppe kann an nukleophilen aromatischen Substitutionsreaktionen teilnehmen, bei denen das Chloratom durch Nukleophile wie Amine oder Thiole ersetzt wird.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, m-CPBA

Reduktion: LiAlH4, NaBH4

Substitution: Amine, Thiole

Hauptprodukte

Oxidation: Sulfoxide, Sulfone

Reduktion: Alkohole

Substitution: Substituierte Phenyl-Derivate

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie und Medizin

In der biologischen und medizinischen Forschung wird diese Verbindung hinsichtlich ihrer potenziellen pharmakologischen Eigenschaften untersucht. Das Vorhandensein des Imidazolidinon-Kerns und des Thiophenrings legt nahe, dass sie eine biologische Aktivität aufweisen kann, wie z. B. entzündungshemmende, antimikrobielle oder Antikrebs-Eigenschaften. Forscher untersuchen ihre Wechselwirkungen mit biologischen Zielmolekülen, um neue therapeutische Wirkstoffe zu entwickeln.

Industrie

Im Industriesektor könnte diese Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Polymeren oder Beschichtungen verwendet werden. Ihre einzigartige chemische Struktur ermöglicht die Modifikation von physikalischen und chemischen Eigenschaften, wodurch sie für verschiedene Anwendungen geeignet ist.

Wirkmechanismus

Der Wirkmechanismus von Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat ist noch nicht vollständig geklärt, aber es wird angenommen, dass er Wechselwirkungen mit bestimmten molekularen Zielstrukturen beinhaltet. Der Imidazolidinon-Kern kann mit Enzymen oder Rezeptoren interagieren und deren Aktivität modulieren. Der Thiophenring und die Chlorphenylgruppe können ebenfalls zur Bioaktivität der Verbindung beitragen, indem sie ihre Bindungsaffinität zu Zielmolekülen erhöhen.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate typically involves multiple steps:

Formation of the Imidazolidinone Core: The imidazolidinone core can be synthesized by reacting 4-chlorophenyl isocyanate with thiophene-2-carboxaldehyde in the presence of a base such as triethylamine. This reaction forms an intermediate which is then cyclized to form the imidazolidinone ring.

Acylation Reaction: The imidazolidinone intermediate is then acylated with ethyl 3-aminobenzoate using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the purification processes to handle larger quantities.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The thiophene ring in the compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA), leading to the formation of sulfoxides or sulfones.

Reduction: The carbonyl groups in the imidazolidinone core can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: LiAlH4, NaBH4

Substitution: Amines, thiols

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Substituted phenyl derivatives

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. The presence of the imidazolidinone core and the thiophene ring suggests that it may exhibit bioactivity, such as anti-inflammatory, antimicrobial, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure allows for the modification of physical and chemical properties, making it suitable for various applications.

Wirkmechanismus

The mechanism of action of Ethyl 3-({[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoate is not fully understood, but it is believed to involve interactions with specific molecular targets. The imidazolidinone core may interact with enzymes or receptors, modulating their activity. The thiophene ring and chlorophenyl group may also contribute to the compound’s bioactivity by enhancing its binding affinity to target molecules.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Ethyl-3-({[1-(4-Fluorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat

- Ethyl-3-({[1-(4-Bromphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat

- Ethyl-3-({[1-(4-Methylphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat

Einzigartigkeit

Ethyl-3-({[1-(4-Chlorphenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl}amino)benzoat ist aufgrund des Vorhandenseins der Chlorphenylgruppe einzigartig, die ihre chemische Reaktivität und biologische Aktivität beeinflussen kann. Im Vergleich zu ähnlichen Verbindungen mit verschiedenen Substituenten am Phenylring kann diese Verbindung unterschiedliche Eigenschaften aufweisen, wodurch sie für spezifische Anwendungen in Forschung und Industrie wertvoll ist.

Eigenschaften

Molekularformel |

C25H22ClN3O5S |

|---|---|

Molekulargewicht |

512.0 g/mol |

IUPAC-Name |

ethyl 3-[[2-[1-(4-chlorophenyl)-2,5-dioxo-3-(thiophen-2-ylmethyl)imidazolidin-4-yl]acetyl]amino]benzoate |

InChI |

InChI=1S/C25H22ClN3O5S/c1-2-34-24(32)16-5-3-6-18(13-16)27-22(30)14-21-23(31)29(19-10-8-17(26)9-11-19)25(33)28(21)15-20-7-4-12-35-20/h3-13,21H,2,14-15H2,1H3,(H,27,30) |

InChI-Schlüssel |

ZSFIQWDBPQQDOB-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC(=O)C1=CC(=CC=C1)NC(=O)CC2C(=O)N(C(=O)N2CC3=CC=CS3)C4=CC=C(C=C4)Cl |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B11279589.png)

![N-(3-chloro-4-methoxyphenyl)-2-(6,8-dioxo-7-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-5(6H)-yl)acetamide](/img/structure/B11279615.png)

![N-(4-fluorobenzyl)-2-[6-oxo-3-(4-phenylpiperazin-1-yl)pyridazin-1(6H)-yl]acetamide](/img/structure/B11279631.png)

![methyl 4-[1-(4-chlorobenzyl)-4-hydroxy-5-oxo-3-phenyl-2,5-dihydro-1H-pyrrol-2-yl]benzoate](/img/structure/B11279637.png)

![2-[3-(furan-2-ylmethyl)-1-(3-methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]-N-phenylacetamide](/img/structure/B11279655.png)

![9-tert-butyl-4-methyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one](/img/structure/B11279657.png)

![N~4~-(3,4-dimethylphenyl)-N~6~,N~6~,1-trimethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11279671.png)

![N-{2-[3-({[(2-Methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11279680.png)